N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Overview
Description
It is a specialty product with a molecular weight of 532.69 and a molecular formula of C17H23NO6 * C12H23N . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes.
Preparation Methods
The preparation of N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid involves synthetic routes that include the protection of the glutamic acid side chain and the coupling of the protected amino acid with other chemical groups. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid is widely used in scientific research, particularly in the field of proteomics. It is used to study protein structures and functions, as well as in the development of new drugs and therapies. Its applications extend to chemistry, biology, medicine, and industry, where it is used to understand molecular interactions and mechanisms .
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to proteins and altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid is unique in its structure and function compared to other similar compounds. Some similar compounds include:
- Z-Glu-OtBu: A glutamic acid derivative used in similar research applications .
- Other amino acid derivatives: These compounds are used as ergogenic supplements and influence various physiological activities .
This compound stands out due to its specific molecular structure and its applications in proteomics research.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6.C12H23N/c21-17(26-15-9-5-2-6-10-15)12-11-16(18(22)23)20-19(24)25-13-14-7-3-1-4-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,15-16H,2,5-6,9-13H2,(H,20,24)(H,22,23);11-13H,1-10H2/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTMGGNJABLOMG-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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